4-Bromomethyl-2-chloroquinoline
Description
Significance of Quinoline (B57606) Heterocycles in Contemporary Organic and Medicinal Chemistry
Quinoline and its derivatives exhibit a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov The ability to readily functionalize the quinoline core allows for the fine-tuning of its biological and physical properties, making it a versatile template for drug discovery and development. researchgate.net The ongoing exploration of quinoline-based compounds continues to yield novel therapeutic agents and innovative materials. rsc.org
Overview of Halogenated and Alkyl-Halogenated Quinoline Scaffolds in Research
The introduction of halogen and alkyl-halide moieties onto the quinoline framework significantly enhances its synthetic utility and can profoundly influence its biological activity. Halogen atoms can act as key pharmacophores, modulate the electronic properties of the molecule, and provide handles for further chemical transformations through cross-coupling reactions. researchgate.net Alkyl-halogenated quinolines, in particular, serve as reactive intermediates, enabling the facile introduction of various functional groups through nucleophilic substitution reactions. This strategic functionalization is a cornerstone of combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Contextual Importance of 4-Bromomethyl-2-chloroquinoline as a Synthetic Intermediate and Precursor
Within this context, this compound emerges as a particularly important synthetic intermediate. The compound possesses two distinct reactive sites: the highly electrophilic carbon of the bromomethyl group at the 4-position and the chloro-substituted carbon at the 2-position, which is susceptible to nucleophilic aromatic substitution. researchgate.net This dual reactivity allows for a stepwise and controlled elaboration of the quinoline scaffold, paving the way for the synthesis of complex, polyfunctional molecules that would be challenging to access through other routes.
The bromomethyl group serves as a potent alkylating agent, readily reacting with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This enables the introduction of diverse side chains and the construction of larger molecular frameworks. Simultaneously, the 2-chloro substituent can be displaced by various nucleophiles, offering another avenue for molecular diversification. researchgate.net The strategic interplay of these two reactive centers makes this compound a linchpin in the synthesis of novel heterocyclic systems and compounds with tailored properties for specific applications.
While detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its commercial availability from suppliers like Sigma-Aldrich, with a registered CAS number of 137354-54-2, attests to its utility and accessibility for research and development. sigmaaldrich.com Its structural properties, as a solid with a recommended storage temperature of 2-8 °C, are also established. sigmaaldrich.com The synthesis of analogous compounds, such as 4-bromomethyl-1,2-dihydroquinoline-2-one, often involves the bromination of a methyl-substituted precursor followed by cyclization, suggesting a plausible synthetic strategy for this compound. google.com
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 137354-54-2 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₇BrClN | sigmaaldrich.com |
| Molecular Weight | 256.53 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8 °C | sigmaaldrich.com |
| IUPAC Name | 4-(bromomethyl)-2-chloroquinoline | sigmaaldrich.com |
The strategic application of this compound as a bifunctional building block continues to be a valuable asset in the synthetic chemist's toolbox, facilitating the creation of novel molecular entities with the potential for significant scientific and therapeutic impact.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANOADKGPRUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311856 | |
| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137354-54-2 | |
| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromomethyl 2 Chloroquinoline and Its Analogues
General Strategies for the Quinoline (B57606) Core Synthesis
Classical and Modern Annulation Reactions for Quinolines
Oxidative Annulation Strategies for Functionalized Quinolines
C-H Bond Activation Methodologies (e.g., Rhodium-catalyzed, Ruthenium-catalyzed, Cobalt-assisted)
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for constructing quinoline rings, avoiding the need for pre-functionalized starting materials. Catalysts based on rhodium (Rh), ruthenium (Ru), and cobalt (Co) are prominent in this field.
Rhodium-catalyzed Synthesis: Rhodium catalysts, such as [RhCp*Cl₂]₂, are effective in catalyzing the annulation of substrates like N-arylsydnones or imidamides with alkynes or cyclopropanols. These reactions proceed via a C-H activation step, where the catalyst inserts into a C-H bond ortho to a directing group on the aniline (B41778) derivative, followed by insertion of the coupling partner (e.g., alkyne) and reductive elimination to form the quinoline ring system.
Ruthenium-catalyzed Synthesis: Ruthenium complexes, like [RuCl₂(p-cymene)]₂, are also highly effective for oxidative annulation. For instance, the reaction of N-quinolin-8-yl-benzamides with alkynes, using the amide as a directing group, can produce isoquinolones. Similar strategies can be adapted for quinoline synthesis. Some Ru-catalyzed methods can be performed in aqueous media, enhancing the green credentials of the synthesis.
Cobalt-assisted Synthesis: As a more earth-abundant and less expensive metal, cobalt has gained significant attention. Cobalt complexes can catalyze the conversion of diallylanilines to 2,3-substituted quinolines through a mechanism involving C-N and C-H bond activations. Other cobalt-catalyzed reactions involve the C-H activation of benzimidates and their cyclization with various partners.
| Catalyst Type | Representative Catalyst | Typical Reaction | Reference |
|---|---|---|---|
| Rhodium | [RhCp*Cl₂]₂ | Annulation of imidamides with cyclopropanols | |
| Ruthenium | [RuCl₂(p-cymene)]₂ | Oxidative annulation of amides with alkynes | |
| Cobalt | Co₂(CO)₈ | Cyclization of diallylanilines |
Photo-Induced Cyclization Protocols
Photochemical methods offer a mild and often highly selective alternative to thermally-driven reactions. Visible light can be used to mediate the oxidative cyclization of starting materials like 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone. The proposed mechanism involves light-induced hydrogen atom transfer to generate radical intermediates that condense and cyclize.
Another approach involves the tandem photoisomerization-cyclization of (E)-2-aminostyryl ketones. nih.gov Irradiation with UV light (e.g., 365 nm) converts the stable E-isomer to the Z-isomer, which can then undergo a rapid 6-electrocyclization followed by aromatization to furnish the quinoline product. This process can be efficiently performed in continuous-flow reactors. nih.gov
Multicomponent Reactions Towards Quinoline Derivatives
Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. researchgate.net These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. prepchem.com Several MCRs are particularly well-suited for the synthesis of the quinoline core.
The Doebner-von Miller reaction is a classic MCR that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org A variation of this, known as the Beyer method, generates the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org
The Povarov reaction is another significant MCR that typically involves the [4+2] cycloaddition of an aryl amine, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. This reaction highlights the ability of MCRs to build complex heterocyclic systems efficiently.
The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can also be performed under MCR conditions to yield polysubstituted quinolines. rsc.org These MCR approaches offer a versatile platform for accessing a wide range of substituted quinoline analogues.
Catalytic Approaches in Quinoline Synthesis
Catalysis is fundamental to the modern synthesis of quinolines, offering routes that are more efficient, selective, and environmentally benign than classical stoichiometric methods. Various catalytic systems have been developed, leveraging transition metals, acids, bases, and organocatalysts.
Transition Metal Catalysis (e.g., Copper-catalyzed, Iron-catalyzed)
Transition metals are highly effective catalysts for quinoline synthesis due to their ability to facilitate C-H activation, cyclization, and cross-coupling reactions. wikipedia.org
Copper-catalyzed reactions are prominent in quinoline synthesis. For instance, copper acetate (B1210297) has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. nih.gov Another approach involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines under aerobic conditions.
Iron-catalyzed methods provide an economical and environmentally friendly alternative. Iron(III) chloride (FeCl₃) has been shown to catalyze the synthesis of quinoline-4-carboxylic acid derivatives from ethyl/methyl lactate, anilines, and aldehydes without the need for an organic solvent or external oxidant. iipseries.org
The following table summarizes selected transition metal-catalyzed reactions for quinoline synthesis.
| Catalyst | Reactants | Product Type | Reference |
| Copper Acetate | Saturated Ketones, Anthranils | 3-Substituted Quinolines | nih.gov |
| Iron(III) Chloride | Ethyl/Methyl Lactate, Anilines, Aldehydes | Quinoline-4-carboxylic acids | iipseries.org |
Brønsted Acid/Base Catalysis and Organocatalysis
Brønsted acid catalysis is a cornerstone of many classical quinoline syntheses. Strong acids like concentrated sulfuric acid are traditionally used in reactions such as the Combes synthesis to facilitate the cyclization and dehydration steps. wikipedia.org Other Brønsted acids, like p-toluenesulfonic acid, are also effective and can offer milder reaction conditions. wikipedia.org These catalysts function by activating carbonyl groups towards nucleophilic attack and promoting the necessary ring-closing steps. wikipedia.orglabshake.com
Organocatalysis has emerged as a powerful strategy for the synthesis of functionalized quinolines, often providing high levels of enantioselectivity, which is crucial for the synthesis of chiral drug candidates. masterorganicchemistry.com Chiral phosphoric acids, for example, have been successfully employed as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions to produce axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. masterorganicchemistry.comyoutube.com These metal-free approaches are considered "green" as they avoid the use of toxic and expensive heavy metals. masterorganicchemistry.com
Green Chemistry Catalysts (e.g., Iodine, Nafion NR50)
In line with the principles of green chemistry, there is a growing interest in using environmentally benign catalysts for quinoline synthesis.
Iodine has been identified as an effective and versatile catalyst for several quinoline syntheses, including the Doebner-Miller reaction. wikipedia.org It can catalyze multicomponent reactions, such as a version of the Povarov reaction, to directly yield quinoline derivatives from anilines, aldehydes, and alkynes. masterorganicchemistry.com
Solid acid catalysts like Nafion NR50 represent another green alternative. Nafion is a perfluorinated sulfonic acid resin that can function as a recyclable, heterogeneous Brønsted acid catalyst. While specific applications in the synthesis of 4-bromomethyl-2-chloroquinoline are not detailed, its use in related acid-catalyzed cyclizations, such as the Friedländer synthesis, demonstrates its potential as a sustainable catalyst for preparing the quinoline core. sigmaaldrich.com
Sustainable and Efficient Synthesis Protocols
The development of sustainable and efficient synthetic methods is a major goal in modern organic chemistry. For quinoline synthesis, this involves reducing reaction times, minimizing waste, and using less hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating a wide range of organic reactions. researchgate.net By using microwave radiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. researchgate.netrsc.org
This technique has been successfully applied to various quinoline syntheses, including multicomponent reactions. rsc.org For example, the microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines has been shown to be rapid and efficient. The combination of MCRs and MAOS provides a particularly powerful and cost-effective strategy for the rapid preparation of diverse quinoline libraries. rsc.org
One-Pot and Cascade Reaction Sequences
The principles of green chemistry and process efficiency have driven the development of one-pot and cascade reactions for the synthesis of complex molecules like quinolines from simpler precursors. nih.gov These reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.gov
While a specific one-pot or cascade synthesis for this compound is not extensively documented in readily available literature, the synthesis of various substituted quinolines through such methodologies is well-established. For instance, one-pot procedures have been developed for the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones and 4-methylpyrano[3,2-c]quinolin-2,5[6H]-diones. nih.govresearchgate.net These reactions often proceed through a series of interconnected steps such as Michael additions followed by cyclization. researchgate.net
Furthermore, the synthesis of 2,4-disubstituted quinolines has been achieved through tandem reactions, for example, via the condensation of anilines with alkyl vinyl ketones on a solid support or through palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. organic-chemistry.org The development of a one-pot, three-component synthesis of 4-styrylquinazolines from 2'-aminochalcones also highlights the power of these methods in rapidly building molecular complexity. These examples underscore the potential for developing a streamlined, one-pot synthesis of this compound, possibly involving an initial quinoline ring formation followed by an in-situ bromination step.
Targeted Synthesis of this compound
The more traditional and targeted synthesis of this compound primarily involves the late-stage functionalization of a pre-formed quinoline ring system. This approach typically starts with the synthesis of 2-chloro-4-methylquinoline (B123181), which is then subjected to bromination at the methyl group.
The conversion of the 4-methyl group of 2-chloro-4-methylquinoline into a bromomethyl group is a classic example of benzylic bromination. The reactivity of this position is due to the stabilization of the resulting radical intermediate by the adjacent aromatic quinoline ring. masterorganicchemistry.com
The most common and effective method for achieving site-selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgwikipedia.orgthermofisher.com This reaction is a free-radical chain process that allows for the selective bromination of the benzylic position while leaving the aromatic ring and other functional groups, such as the chloro-substituent on the quinoline core, intact. masterorganicchemistry.com
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often requires thermal or photochemical induction. wikipedia.orgmychemblog.com The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine, which is crucial for favoring radical substitution over electrophilic addition to any potential double bonds within the quinoline system. wikipedia.org
A typical procedure involves refluxing a solution of the substrate (2-chloro-4-methylquinoline) and a stoichiometric amount of NBS in a suitable solvent, along with a catalytic amount of a radical initiator. wikipedia.org
Table 1: Representative Conditions for Wohl-Ziegler Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |
| 2-Heptene | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | - | mychemblog.com |
| Toluene | N-Bromosuccinimide | AIBN | 1,2-Dichlorobenzene (B45396) | 80 °C | 92% | koreascience.kr |
| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide | AIBN | 1,2-Dichlorobenzene | 80 °C | 92% | koreascience.kr |
While NBS is the preferred reagent, the actual brominating species in the Wohl-Ziegler reaction is molecular bromine (Br₂), which is generated in situ at a very low concentration. wikipedia.orgorganic-chemistry.org This is a key aspect of the reaction's selectivity. The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position of the substrate. The resulting benzylic radical then reacts with a molecule of Br₂ to form the desired brominated product and a bromine radical, which continues the chain reaction. mychemblog.com
The crucial role of NBS is to react with the hydrogen bromide (HBr) produced as a byproduct of the reaction to regenerate molecular bromine. This keeps the concentration of both HBr and Br₂ low, thereby suppressing potential side reactions such as electrophilic addition of Br₂ to the aromatic system or acid-catalyzed polymerization. wikipedia.orgorganic-chemistry.org Direct use of molecular bromine under radical conditions (e.g., with light) can lead to a mixture of products and is generally less selective for benzylic bromination compared to the NBS method. rsc.org
The choice of radical initiator and solvent can significantly impact the efficiency and outcome of the Wohl-Ziegler bromination.
Initiators: Radical initiators are essential to start the free-radical chain reaction. Common initiators include AIBN and benzoyl peroxide. These compounds readily decompose upon heating or irradiation to generate free radicals, which then initiate the bromination cascade. The amount of initiator used is typically catalytic. wikipedia.orgmychemblog.com
Solvents: The solvent plays a critical role in the Wohl-Ziegler reaction. Carbon tetrachloride (CCl₄) has been the traditional solvent of choice due to its inertness and its ability to solubilize the reactants while being a poor solvent for the succinimide (B58015) byproduct, which precipitates out as the reaction proceeds, providing a visual indicator of completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Solvents in Benzylic Bromination
| Substrate | Solvent | Reaction Time | Yield | Reference |
| Methoxyimino-o-tolyl-acetic acid methyl ester | Carbon Tetrachloride | 12 h | 79% | koreascience.kr |
| Methoxyimino-o-tolyl-acetic acid methyl ester | 1,2-Dichlorobenzene | 8 h | 92% | koreascience.kr |
One common approach involves the reaction of anilines with other reagents to construct the quinoline ring. For example, 2-phenylquinoline-4-carboxylic acid can be prepared by the reaction of aniline, benzaldehyde, and pyruvic acid, which can then be converted to the corresponding 2-chloro derivative. austinpublishinggroup.com More directly, 2-chloroquinolines can be synthesized from 2-vinylanilines by reaction with diphosgene in a nitrile solvent. nih.gov
Another route involves the modification of pre-existing quinoline systems. For instance, 4-hydroxy-2-quinolones can be converted to 2,4-dichloroquinolines, which can then be selectively reacted to introduce other functional groups. researchgate.net The synthesis of 4-hydroxy-1-methyl-2-quinolone (B592664) and its subsequent reactions also provide a pathway to functionalized quinolines. researchgate.net
Once 2-chloro-4-methylquinoline is obtained, it can undergo nucleophilic substitution reactions at the 2-position, although the primary focus here is the radical bromination of the 4-methyl group. The reactivity of the chloro-substituent at the 2-position is generally lower towards nucleophiles compared to the 4-position, which allows for the selective bromination of the methyl group without significant interference at the 2-position under radical conditions. researchgate.net
Synthetic Routes Involving 2-Chloroquinoline (B121035) Precursors
Halogenation of 4-Methyl-2-chloroquinoline Derivatives
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylquinoline. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position (the methyl group attached to the quinoline ring) over the aromatic ring itself. rsc.orgrsc.orgsemanticscholar.org
The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, most traditionally carbon tetrachloride (CCl₄). google.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. semanticscholar.org The key to the selectivity of NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical substitution pathway at the benzylic position over electrophilic addition to any double bonds. rsc.org
The mechanism proceeds via a radical chain reaction. The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). This bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-4-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr byproduct with NBS) to yield the desired this compound and another bromine radical, which continues the chain. semanticscholar.org
Recent studies have explored more environmentally benign solvents to replace the toxic and ozone-depleting carbon tetrachloride. Solvents like acetonitrile (B52724) and 1,2-dichlorobenzene have been shown to be effective. For instance, the benzylic bromination of a similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, using NBS and AIBN in 1,2-dichlorobenzene at 80°C for 8 hours resulted in a high yield of 92%. researchgate.net This demonstrates a clean, rapid, and high-yielding alternative to classical conditions.
Table 1: Representative Conditions for Wohl-Ziegler Bromination
| Substrate | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Heptene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 2 hours | Not specified | semanticscholar.org |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.), AIBN (0.04 eq.) | o-Dichlorobenzene | 80°C, 8 hours | 92% | researchgate.net |
| 2-Methyl-quinoline | NBS (2.0 eq.), Benzoyl Peroxide (0.4 eq.) | Acetonitrile | 90°C, 25 hours | Low (unspecified) | researchgate.net |
Functional Group Interconversions Leading to Bromomethyl Moiety
One potential sequence begins with the oxidation of 2-chloro-4-methylquinoline to 2-chloroquinoline-4-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, 4-hydroxymethyl-2-chloroquinoline. The reduction of 2-chloroquinoline-3-carbaldehydes to their corresponding alcohols has been successfully achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). rsc.org
Once the 4-hydroxymethyl-2-chloroquinoline is obtained, the hydroxyl group can be converted to a bromide. Standard methods for this transformation include treatment with reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This sequence of oxidation, reduction, and subsequent bromination provides a versatile, albeit longer, route to the desired product.
Another example of building the core structure is seen in the synthesis of 4-bromomethyl-quinolin-2(1H)-one. google.com In this process, acetoacetanilide (B1666496) is first brominated and then cyclized using concentrated sulfuric acid to form the quinolinone ring with the bromomethyl group already installed. google.comresearchgate.net While the final product is a quinolinone rather than a 2-chloroquinoline, the strategy of performing halogenation prior to or during the ring-forming step represents another advanced synthetic approach.
Table 2: Key Functional Group Interconversion Reactions
| Starting Material | Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Reduction of aldehyde to alcohol | Sodium Borohydride (NaBH₄), Methanol | (2-Chloroquinolin-3-yl)methanol | rsc.org |
| Acetoacetanilide | Bromination and Cyclization | 1. Bromine, Chloroform; 2. Concentrated Sulfuric Acid | 4-Bromomethyl-quinolin-2(1H)-one | google.comresearchgate.net |
| Alcohol (generic) | Conversion of alcohol to bromide | Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) | Alkyl Bromide | General Knowledge |
Purification and Isolation Techniques for Halogenated Quinolines
The successful synthesis of this compound is contingent upon effective purification to remove unreacted starting materials, reagents like succinimide, and any side products, such as dibrominated species. The choice of purification method depends on the physical properties of the crude product (solid or oil) and the nature of the impurities.
Column chromatography is a widely used and effective method for purifying halogenated quinolines. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.5 for the desired product. ekb.eg For compounds of similar polarity to this compound, non-polar to moderately polar solvent mixtures are employed. For example, mixtures of petroleum ether and dichloromethane (B109758) have been used for the purification of brominated BODIPY dyes. ekb.eg In the synthesis of a 6-bromo-3-(chloromethyl)-2-methoxy-quinoline, the crude product was first purified by column chromatography and then by recrystallization. nih.gov
Recrystallization is an excellent technique for purifying solid products, provided a suitable solvent can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. After dissolving the crude product in the hot solvent, the solution is cooled slowly, allowing pure crystals to form while impurities remain in the mother liquor. The pure product is then collected by filtration. For a related compound, 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, anhydrous diethyl ether was used for recrystallization. nih.gov Another example shows the use of isopropyl ether for the recrystallization of 4'-bromomethyl-2-cyanobiphenyl. chemicalbook.com The purification of 4-bromomethyl-quinolin-2(1H)-one was achieved by creating a slurry of the crude product in an alcohol like methanol or isopropanol (B130326) at an elevated temperature, followed by cooling and filtration. google.com
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for assessing the purity of the final product and for developing purification protocols. researchgate.net
Table 3: Common Purification Techniques for Halogenated Heterocycles
| Technique | Stationary/Mobile Phase or Solvent | Typical Application | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel / Dichloromethane-Petroleum Ether | Separation of reaction mixtures containing products of similar polarity. | ekb.eg |
| Recrystallization | Anhydrous Diethyl Ether | Final purification of a solid bromo-chloro-quinoline derivative. | nih.gov |
| Recrystallization (Slurry/Pulping) | Methanol or Isopropanol | Purification of crude 4-bromomethyl-quinolin-2(1H)-one. | google.com |
| HPLC | Acetonitrile/Water with pH adjustment | Purity determination and detection of genotoxic impurities in related bromomethyl-biphenyl compounds. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 4-Bromomethyl-2-chloroquinoline.
The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic singlet for the bromomethyl (-CH₂Br) group. The aromatic region (typically δ 7.5-8.5 ppm) would display a set of multiplets corresponding to the five protons on the substituted benzene (B151609) ring portion of the quinoline. The integration of these signals would confirm the presence of five aromatic protons. A key diagnostic signal is the singlet for the methylene (B1212753) protons of the bromomethyl group, which would appear at a downfield chemical shift (around δ 4.8-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon of the bromomethyl group is expected to appear around δ 30-35 ppm. The nine carbons of the quinoline ring system would resonate in the aromatic region (δ 120-150 ppm). Theoretical calculations and comparisons with similar quinoline derivatives aid in the precise assignment of each carbon signal. tsijournals.comtsijournals.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shift (δ) values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary slightly.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| C2 | - | ~151.5 |
| C3 | ~7.6 (s) | ~122.0 |
| C4 | - | ~147.0 |
| C4a | - | ~127.5 |
| C5 | ~8.1 (d) | ~129.0 |
| C6 | ~7.6 (t) | ~128.0 |
| C7 | ~7.8 (t) | ~130.5 |
| C8 | ~8.0 (d) | ~125.0 |
| C8a | - | ~148.5 |
| -CH₂Br | ~4.9 (s) | ~32.0 |
To confirm the unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is employed. sdsu.eduprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, allowing for the sequential assignment of the H-5, H-6, H-7, and H-8 signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is crucial for definitively assigning the carbon signal for each protonated carbon. For instance, the proton signal at ~7.6 ppm would show a cross-peak to the C3 carbon signal at ~122.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key correlations would include the signal from the methylene protons (-CH₂Br) to the C4 and C3 carbons of the quinoline ring, confirming the position of the bromomethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netyoutube.com This is particularly useful for confirming stereochemistry and spatial relationships. In this molecule, NOESY could show a correlation between the methylene protons and the H-5 proton on the quinoline ring, further confirming the substituent's location.
STD NMR is a powerful ligand-based NMR method used to screen for binding and to map the binding epitope of a ligand interacting with a macromolecular target, such as a protein. ichorlifesciences.comnih.gov The experiment relies on the transfer of magnetization from a selectively saturated protein to a bound ligand. osti.gov
In a hypothetical study, if this compound were being investigated as a potential inhibitor for a target protein, STD NMR could be employed. wisc.edunih.gov The experiment involves acquiring a spectrum where specific protein resonances are saturated. If the compound binds to the protein, this saturation is transferred to the ligand protons that are in close proximity to the protein surface. ichorlifesciences.com The difference between this spectrum and a reference spectrum (without protein saturation) reveals only the signals of the binding ligand.
The relative intensities of the signals in the STD spectrum indicate which parts of the ligand are most closely associated with the protein, effectively mapping the "binding epitope". ichorlifesciences.com For this compound, if the aromatic protons of the quinoline ring show strong STD effects while the bromomethyl protons show weaker effects, it would suggest that the quinoline core is buried deep within the protein's binding pocket, while the bromomethyl group may be more solvent-exposed. This information is invaluable for understanding the binding mode and for guiding further drug design efforts. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.org For this compound, electrospray ionization (ESI) is a common soft ionization technique used for this purpose. The protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured.
Interactive Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₇BrClN |
| Calculated Exact Mass [M] | 254.9477 |
| Observed Ion [M+H]⁺ | [C₁₀H₈BrClN]⁺ |
| Calculated m/z for [M+H]⁺ | 255.9554 |
| Expected Found m/z | 255.9554 ± 0.0005 (within 5 ppm error) |
The distinct isotopic pattern resulting from the presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) provides a definitive signature in the mass spectrum, further confirming the elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. nih.govlibretexts.org
The fragmentation of chloroquinoline derivatives often follows predictable pathways. nih.gov For this compound, the most likely fragmentation pathways would involve:
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to form a stable benzyl-type carbocation, resulting in a fragment ion at m/z ~176. [M+H]⁺ → [M+H - Br]⁺ + Br•
Loss of HCl: Elimination of hydrogen chloride is a common pathway for chloro-substituted heterocycles.
Ring Cleavage: The quinoline ring system can undergo characteristic cleavages, such as a retro-Diels-Alder (RDA) type fragmentation, although this is often less prominent than the loss of substituents. mdpi.comnih.gov
Tandem Mass Spectrometry for Metabolite Identification
Tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify the metabolites of a compound after its administration in biological systems. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the application of LC-MS/MS would be the standard method for such an investigation.
The process would involve the administration of this compound to an in-vitro or in-vivo biological system. Samples would then be collected and analyzed. The initial mass spectrometry (MS) scan would identify potential metabolites by their mass-to-charge ratio (m/z). Subsequently, these potential metabolite ions would be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern (MS/MS spectrum). By comparing these fragmentation patterns with that of the parent compound, the site of metabolic modification can be determined.
For this compound, potential metabolic pathways that could be identified using this method include:
Oxidation: Hydroxylation of the quinoline ring system.
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates at a hydroxylated position.
Each of these metabolic transformations would result in a predictable mass shift in the resulting metabolite, which could be targeted for MS/MS analysis to confirm its structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Although a specific experimental IR spectrum for this compound is not provided in the searched literature, the characteristic absorption bands can be predicted based on its known functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic, CH₂) | 2950-2850 | Stretching |
| C=N (in Quinoline) | 1620-1580 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-Cl | 850-550 | Stretching |
| C-Br | 650-515 | Stretching |
Interactive Data Table: Predicted IR Absorption Bands for this compound.
The presence of sharp peaks in the 1620-1450 cm⁻¹ region would confirm the quinoline ring structure. The C-H stretching vibrations of the aromatic ring and the bromomethyl group would appear around 3050 cm⁻¹ and 2950 cm⁻¹, respectively. The distinct absorptions corresponding to the C-Cl and C-Br bonds would be expected in the fingerprint region (below 1000 cm⁻¹).
X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While crystallographic data for this compound is not available in the reviewed sources, detailed studies have been conducted on its isomer, 3-Bromomethyl-2-chloroquinoline . The data from this isomer is presented here to illustrate the power of the technique for detailed structural elucidation of this class of compounds.
A study on 3-Bromomethyl-2-chloroquinoline revealed that it crystallizes in the triclinic crystal space group P-1. justdial.com The asymmetric unit contains two molecules. The structure was determined using single-crystal X-ray diffraction, providing precise coordinates for each atom in the crystal lattice.
| Crystal Data for 3-Bromomethyl-2-chloroquinoline | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.587(2) |
| b (Å) | 7.278(3) |
| c (Å) | 10.442(3) |
| α (°) | 83.59(3) |
| β (°) | 75.42(2) |
| γ (°) | 77.39(3) |
| Volume (ų) | 471.9(3) |
| Z | 2 |
| Final R-value | 0.0734 |
Interactive Data Table: Unit cell parameters for 3-Bromomethyl-2-chloroquinoline. justdial.com
The crystallographic analysis of 3-Bromomethyl-2-chloroquinoline allowed for a detailed examination of its internal geometry. The bond lengths and angles within the phenyl ring were found to be in the normal range. However, the pyridine (B92270) ring exhibited some distortion. For instance, the C1=N1 and N1-C5 bond distances of 1.283(7) Å and 1.350(7) Å, respectively, showed significant deviation from standard values.
The stability of the crystal structure of 3-Bromomethyl-2-chloroquinoline is maintained by a combination of intermolecular forces. justdial.com The study identified one intramolecular hydrogen bond of the type C-H···Cl. justdial.com Additionally, a C-H···N intermolecular hydrogen bond helps to link the molecules. justdial.com
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromomethyl-2-chloroquinoline, these methods could provide deep insights into its electronic nature and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT studies would be invaluable.
Density Functional Theory (DFT) Studies
Spectroscopic Parameter Prediction:DFT methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.researchgate.netnih.govComparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features. For this compound, such predictive studies would be beneficial for its characterization, but no such specific data is currently available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map identifies regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites). For this compound, an MEP map would highlight the reactive sites, such as the electron-rich nitrogen atom and the electron-deficient regions of the aromatic system, as well as the influence of the chloro and bromomethyl substituents. nih.govtci-thaijo.org This information is critical for understanding its intermolecular interactions and predicting its reactivity in various chemical reactions. Unfortunately, specific MEP analyses for this compound are not found in the current body of scientific literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, diffusion, and the interactions of a molecule with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations could be employed to study its behavior in solution or its binding dynamics with a protein target. At present, there are no published MD simulation studies specifically focused on this compound.
Conformational Landscape Analysis
A thorough conformational analysis is fundamental to understanding a molecule's behavior. This analysis identifies the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, the key flexible bond is the C-C bond connecting the bromomethyl group to the quinoline (B57606) ring. Rotation around this bond would define the compound's conformational space.
Typically, this analysis involves quantum mechanical calculations to determine the potential energy surface as a function of the dihedral angle of the bromomethyl group. The results would reveal the most stable, low-energy conformations that the molecule is likely to adopt. This information is crucial as the specific 3D shape of a molecule dictates how it can interact with biological targets or other molecules. However, no specific studies detailing the conformational preferences and energy barriers for this compound have been found.
Ligand-Target Binding Dynamics
To understand the potential of a compound as a drug candidate, researchers often use molecular dynamics (MD) simulations to study how it binds to a specific biological target, such as a protein or enzyme. These simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding, and the associated binding free energies.
While studies on other quinoline derivatives have explored their binding to various targets like HIV reverse transcriptase or different kinases, no such ligand-target binding dynamics studies have been published specifically for this compound. nih.gov
Cheminformatics and Machine Learning Applications
Cheminformatics and machine learning offer powerful methods to predict the properties and activities of molecules based on their structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are built by analyzing a dataset of compounds with known activities and are then used to predict the activity of new, untested molecules. For a QSAR study involving this compound, a series of related analogs would be required, along with their measured biological activity against a specific target.
While QSAR models have been developed for various classes of quinoline derivatives to predict their anticancer or antimicrobial activities, a model specifically including or predicting the activity of this compound is not available in the literature. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore model is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. These models are often used in virtual screening to rapidly search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.
The development of a pharmacophore model requires knowledge of the target structure or a set of known active ligands. nih.gov Subsequently, this model could be used to screen for compounds like this compound. However, no studies have been identified that use a pharmacophore model derived for or from this specific compound.
Prediction of Molecular Interactions with Biological Targets (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand the binding mode and to estimate the binding affinity, often represented by a docking score. This information helps in prioritizing compounds for further experimental testing.
Docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.govrsc.org For example, different quinoline-based compounds have been docked into the active sites of proteins involved in cancer and infectious diseases. nih.govrsc.org A typical docking study would place this compound into the binding site of a target and calculate its binding energy and key interactions. Despite the widespread use of this technique, specific docking results for this compound against any biological target have not been reported in the reviewed literature.
Applications of 4 Bromomethyl 2 Chloroquinoline in Organic Synthesis As a Chemical Building Block
Versatile Precursor for the Synthesis of Diverse Heterocyclic Systems
4-Bromomethyl-2-chloroquinoline serves as an excellent precursor for the synthesis of a wide array of heterocyclic systems. The electrophilic carbon of the bromomethyl group and the chlorine-bearing carbon at the 2-position are both susceptible to nucleophilic attack. This allows for the construction of new rings fused to the quinoline (B57606) core or the attachment of various heterocyclic moieties.
Researchers have utilized related 2-chloroquinoline (B121035) derivatives to synthesize a variety of fused heterocycles. For instance, 2-chloroquinoline-3-carbonitriles react with different reagents to form functionalized quinolines and imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.net Similarly, reactions with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]quinolines. researchgate.net The reactivity of this compound allows for analogous transformations, where the bromomethyl group can be used to anchor or initiate the formation of a new ring system, while the 2-chloro group can be displaced in a subsequent step to complete the cyclization or add further diversity. This sequential reactivity is key to its role as a versatile precursor for compounds like those used as potential dual inhibitors for viral proteases. nih.gov
Table 1: Examples of Heterocyclic Systems from Quinolone Precursors
| Precursor Type | Reactant | Resulting Heterocyclic System | General Reaction Type |
|---|---|---|---|
| 2-Chloroquinoline-3-carbonitrile | Ethyl Isocyanoacetate | Imidazo[1,5-a]quinoline | Cyclization |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | Condensation/Cyclization |
| 2-Chloroquinoline-3-carbaldehyde | Aromatic Amines | Quinoline-based Imines | Condensation |
| 4-Hydroxy-2(1H)-quinolone | Various Reagents | Furoquinolinones | Cyclization |
Key Intermediate in the Development of Complex Organic Molecules
An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. Due to its defined reactive sites, this compound is a quintessential intermediate in multi-step syntheses. It is often not the final product itself but a crucial stepping stone in the synthetic pathway toward more complex and often biologically active molecules.
For example, in the synthesis of novel pharmaceutical agents, the quinoline core might be elaborated first by reacting the bromomethyl group, followed by a cross-coupling reaction at the 2-chloro position. This stepwise approach allows for the controlled construction of intricate molecular frameworks. The synthesis of 4-bromomethylquinoline-2(H)-one, a related compound, highlights its importance as an intermediate in the preparation of the anti-gastroenteritic ulcer drug Rebamipide. google.com Similarly, 4-bromomethyl-2'-formylbiphenyl is a key intermediate for various angiotensin II antagonists. google.com This demonstrates the established role of bromomethyl-functionalized compounds as critical intermediates in medicinal chemistry.
Scaffold for the Introduction of Reactive Functional Groups
A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. masterorganicchemistry.com this compound is an ideal scaffold because it allows for the precise introduction of a variety of other functional groups. bccampus.ca
The 4-Bromomethyl Group: This benzylic halide is highly reactive towards nucleophiles via S_N2 reactions. This allows for the easy introduction of a wide range of functionalities, including amines (forming aminomethyl derivatives), alcohols or phenols (forming ethers), thiols (forming thioethers), and cyanide (forming a nitrile, which can be further hydrolyzed to a carboxylic acid).
The 2-Chloro Group: The chlorine atom on the quinoline ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reaction is often facilitated by the electron-withdrawing nature of the quinoline nitrogen. It can be displaced by nucleophiles such as amines, alkoxides, and thiolates, allowing for the introduction of another set of diverse functional groups.
The differential reactivity of these two positions can be exploited to perform selective transformations, providing a powerful tool for creating structurally diverse molecules from a single starting scaffold.
Table 2: Functional Group Introduction on the this compound Scaffold
| Position | Reactive Group | Typical Reagents (Nucleophiles) | Introduced Functional Group |
|---|---|---|---|
| 4 | -CH₂Br (Bromomethyl) | R-NH₂, R₂NH | Amine |
| 4 | -CH₂Br (Bromomethyl) | R-OH, Ar-OH | Ether |
| 4 | -CH₂Br (Bromomethyl) | R-SH | Thioether |
| 4 | -CH₂Br (Bromomethyl) | NaCN | Nitrile (-CH₂CN) |
| 2 | -Cl (Chloro) | R-NH₂, Ar-NH₂ | Substituted Amine |
| 2 | -Cl (Chloro) | R-O⁻Na⁺ | Ether |
| 2 | -Cl (Chloro) | R-S⁻Na⁺ | Thioether |
Utility in Fragment-Based Drug Discovery and Combinatorial Chemistry
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. researchgate.netopenaccessjournals.com These libraries are then screened for biological activity. researchgate.net Fragment-Based Drug Discovery (FBDD) is a related approach that uses smaller, simpler chemical fragments to identify binding hotspots on a biological target. nih.gov
This compound is an excellent scaffold for both approaches. Its two distinct points of reactivity allow it to be used as a central core in a combinatorial synthesis. By reacting a batch of the core scaffold with a set of diverse amines at the 4-bromomethyl position and then with a different set of nucleophiles at the 2-chloro position, a large, indexed library of unique quinoline derivatives can be rapidly generated. This methodology enables the efficient exploration of the chemical space around the quinoline scaffold to discover lead compounds for drug development. openaccessjournals.comnih.gov
Role in the Synthesis of Quinolone-Fused Heterocycles (e.g., Benzodiazepines, Furoquinolines)
The strategic placement of reactive handles on this compound makes it a valuable starting material for synthesizing quinoline-fused heterocyclic systems, which are prominent in medicinal chemistry.
Quinolone-Fused Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. nih.govnih.gov Fusing a quinoline ring to a benzodiazepine (B76468) core can modulate its biological activity. A plausible synthetic route using this compound could involve the reaction of the bromomethyl group with an appropriately substituted 2-aminobenzamide (B116534) or 2-aminobenzophenone. The resulting intermediate could then undergo an intramolecular cyclization, potentially involving the displacement of the 2-chloro group, to form the seven-membered diazepine (B8756704) ring fused to the quinoline scaffold. Various synthetic strategies have been developed for indole-fused and pyrazolone-fused benzodiazepines, highlighting the modular nature of their synthesis. rsc.orgrsc.org
Furoquinolines: Furoquinolines are another class of heterocyclic compounds with significant biological properties. The synthesis of a furo[2,3-b]quinoline (B11916999) system can be envisioned starting from this compound. A Williamson ether synthesis reaction between the bromomethyl group and a phenol (B47542) (like salicylaldehyde) would yield an ether intermediate. This intermediate could then undergo an intramolecular cyclization reaction, such as a Perkin or a related condensation, to form the furan (B31954) ring fused onto the quinoline structure. A comprehensive review highlights the utility of 4-hydroxy-2(1H)-quinolone as a building block for dihydrofuran and furoquinolinone ring systems. researchgate.net
Future Research Directions and Translational Perspectives
The 4-bromomethyl-2-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. orientjchem.org Its inherent reactivity and the established biological significance of the quinoline (B57606) core provide a fertile ground for future research and development. orientjchem.orgekb.eg The following sections outline key areas of focus that could propel derivatives of this compound from laboratory curiosities to clinical candidates.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 4-Bromomethyl-2-chloroquinoline?
- Methodological Answer : Optimize reaction conditions using controlled stoichiometry (e.g., 1.2 equivalents of brominating agents) and inert atmospheres (N₂/Ar) to minimize side reactions. Purify via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via H/C NMR .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : H NMR (δ 4.8–5.2 ppm for bromomethyl protons) and C NMR (δ 30–35 ppm for CH₂Br) to confirm substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl).
- IR : Detect C-Br stretches (~550–650 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹) .
Q. How can researchers functionalize the bromomethyl group for downstream applications?
- Methodological Answer : Utilize nucleophilic substitution (e.g., with amines, thiols) or transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). For example, substitute Br with phthalimidoalkyl groups via SN2 mechanisms, followed by hydrazine hydrate treatment to yield aminoalkyl derivatives .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). For ambiguous cases, crystallize the compound and perform X-ray diffraction analysis .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for SN2 pathways. Software like Gaussian or ORCA can simulate electron density maps, highlighting electrophilic sites (e.g., bromomethyl carbon) .
Q. What experimental designs are optimal for mechanistic studies of this compound reactions?
- Methodological Answer : Use kinetic isotope effects (KIEs) by substituting H with H in the bromomethyl group to probe rate-determining steps. Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation in real-time .
Q. How can researchers mitigate hazards when handling reactive intermediates in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
